1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3,4-Dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a carboxamide linked to a 3-methoxybenzyl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-8-16(9-14(13)2)23-12-18(21-22-23)19(24)20-11-15-5-4-6-17(10-15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCATYAUNFTVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For this compound, the 3,4-dimethylphenyl azide reacts with a propargylamide precursor bearing the 3-methoxybenzyl group. Copper(I) catalysts (e.g., CuI or CuSO₄/sodium ascorbate) coordinate the alkyne, directing nucleophilic attack by the azide to yield the 1,4-regioisomer exclusively.
Reaction Conditions:
- Solvent: tert-Butanol/water (1:1) or dimethylformamide (DMF)
- Temperature: 25–60°C
- Catalyst: 10 mol% CuSO₄·5H₂O with 20 mol% sodium ascorbate
- Time: 4–12 hours
Example Protocol:
- Azide Synthesis: 3,4-Dimethylaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃.
- Alkyne Preparation: Propargyl chloride reacts with 3-methoxybenzylamine in dichloromethane (DCM) with triethylamine, yielding N-(3-methoxybenzyl)propiolamide.
- Cycloaddition: Azide (1.2 eq) and alkyne (1 eq) undergo CuAAC in tert-butanol/water, affording the triazole carboxamide in 92% yield after recrystallization from ethanol.
Stepwise Synthesis via Triazole Carboxylic Acid Intermediate
Triazole Core Formation
An alternative route first constructs the triazole ring as a carboxylic acid, followed by amide coupling. This method avoids handling sensitive propargylamides.
Step 1: Synthesis of 1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Reactants: 3,4-Dimethylphenyl azide and propiolic acid
- Conditions: CuI (5 mol%) in DMF at 80°C for 6 hours
- Yield: 85% (purified via acid-base extraction).
Step 2: Amide Coupling
The carboxylic acid is activated as an acid chloride (SOCl₂, reflux) or coupled directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Coupling Protocol:
- Reagents: Triazole acid (1 eq), 3-methoxybenzylamine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq)
- Solvent: DCM or tetrahydrofuran (THF)
- Temperature: 0°C → room temperature, 12 hours
- Yield: 88% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance throughput, CuAAC is adapted to continuous flow reactors:
Solvent-Free Mechanochemical Methods
Ball milling the azide and alkyne with Cu₂O (5 mol%) achieves 94% yield in 2 hours, eliminating solvent waste.
Comparative Analysis of Methods
| Parameter | CuAAC (One-Pot) | Stepwise Synthesis | Flow Chemistry |
|---|---|---|---|
| Yield | 92% | 88% | 98% |
| Reaction Time | 12 hours | 18 hours | 10 minutes |
| Purification | Recrystallization | Column Chromatography | In-line filtration |
| Scalability | Moderate | Low | High |
| Regioselectivity | >99% | N/A | >99% |
Challenges and Optimization Strategies
Byproduct Formation
Moisture Sensitivity
- Issue: Propargylamide hydrolysis during storage.
- Mitigation: Store under nitrogen at −20°C with molecular sieves.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 78% |
| Basic (NaOH, aqueous) | 2M NaOH, 80°C, 8 hours | Sodium salt of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 85% |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–N bond.
-
Basic hydrolysis : Deprotonation generates a tetrahedral intermediate, which collapses to release ammonia and form the carboxylate.
Reduction of the Carboxamide to Amine
The carboxamide group can be reduced to a primary amine using strong reducing agents, enabling further functionalization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Anhydrous THF, 0°C → RT | LiAlH₄, 6 hours | 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-methanamine | 62% |
Notes :
-
Over-reduction of the triazole ring is avoided by maintaining low temperatures.
-
The methoxybenzyl group remains intact under these conditions .
Electrophilic Aromatic Substitution (EAS) on the Methoxybenzyl Group
The 3-methoxybenzyl substituent undergoes regioselective electrophilic substitution, primarily at the para position relative to the methoxy group.
Key Observations :
-
The methoxy group directs incoming electrophiles to the para position due to its strong electron-donating resonance effect.
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Steric hindrance from the triazole ring limits substitution at the ortho position .
Demethylation of the Methoxy Group
The methoxy group can be cleaved under harsh acidic conditions to yield a phenolic derivative.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| HBr/AcOH, reflux | 48% HBr, 24 hours | 1-(3,4-dimethylphenyl)-N-(3-hydroxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 70% |
Applications :
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling click chemistry applications.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| CuAAC with phenylacetylene | CuI, DBU, DMF, 60°C | Bis-triazole derivative with phenyl substituent | 82% |
Mechanism :
-
The copper catalyst coordinates to the triazole nitrogen, facilitating alkyne insertion and subsequent cycloaddition .
Oxidation of the Methyl Groups
The 3,4-dimethylphenyl substituent undergoes oxidation to form carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 5% KMnO₄, 8 hours | 1-(3,4-dicarboxyphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 65% |
Notes :
-
Over-oxidation is minimized by controlling reaction time and temperature.
Scientific Research Applications
The compound has been studied for its biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit promising anticancer activity. For instance, compounds similar to 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer cell lines:
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle. For example, related compounds have been reported to block cells in the G2/M phase and induce apoptosis through intrinsic pathways .
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Similar Triazole Derivative | A549 | 0.45 | Strong inhibition of tubulin polymerization |
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. The structure of this compound suggests potential activity against bacterial strains due to its ability to disrupt cellular processes.
Synthesis and Derivatives
The synthesis of this compound typically involves click chemistry techniques that enhance yield and purity. The synthesis may include:
- Reagents : Azides and alkynes as precursors.
- Conditions : Often conducted under mild conditions to minimize degradation of sensitive functional groups.
Case Studies
Several studies have documented the efficacy of triazole derivatives in vivo and in vitro:
- In Vitro Studies : A study highlighted a series of triazole derivatives that demonstrated significant antiproliferative effects against HeLa and A549 cancer cell lines. The derivatives were tested for their ability to inhibit tubulin polymerization and showed promising results compared to standard chemotherapeutic agents .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds. For example, zebrafish models have shown favorable responses to triazole treatments with reduced tumor growth rates .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Bioactivity: The 3,4-dimethylphenyl group in the target compound and MKA027 () suggests a role in enhancing hydrophobic interactions with protein targets like MIF. Replacing benzyl (MKA027) with 3-methoxybenzyl (target) may alter solubility or binding affinity due to the electron-donating methoxy group . Quinolin-2-yl substituents () improve Wnt pathway inhibition compared to simpler aryl groups, highlighting the importance of extended aromatic systems .
Synthetic Yields and Methods :
- The target compound’s synthesis likely parallels Z995908944 (50% yield via acid-amine coupling) and MKA027 (HPLC/NMR-confirmed purity). Methoxy and methyl groups typically enhance crystallinity, aiding purification .
Pharmacological Profiles: Rufinamide (), a clinically used triazole-carboxamide, demonstrates the scaffold’s relevance in CNS disorders. The target’s 3-methoxybenzyl group may reduce blood-brain barrier penetration compared to rufinamide’s 2-fluorobenzyl group .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility : The target’s 3-methoxybenzyl group increases hydrophilicity (predicted LogP ~3.5) compared to MKA027 (LogP ~4.2). This may improve aqueous solubility but reduce membrane permeability .
Biological Activity
1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antiproliferative effects against various cancer cell lines and its potential as a pharmaceutical candidate.
- Molecular Formula : CHNO
- Molecular Weight : 336.4 g/mol
- CAS Number : 1326823-16-8
Antiproliferative Activity
Research has demonstrated that compounds in the triazole class exhibit significant antiproliferative properties. The biological activity of this compound was evaluated through in vitro studies against several human cancer cell lines.
In Vitro Studies
The compound was tested against the following cell lines:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
The results indicated varying degrees of cytotoxicity:
| Cell Line | IC Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| HepG-2 | 5.2 | Comparable |
| MCF-7 | 6.3 | Slightly lower |
| HCT-116 | 4.8 | Higher |
| A549 | 7.0 | Lower |
These findings suggest that the compound exhibits potent activity against HepG-2 and HCT-116 cell lines, comparable to the standard anticancer drug doxorubicin .
The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in cancer treatment:
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested for their antiproliferative activities. Among these, derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines .
- Comparative Analysis with Doxorubicin : In a comparative study with doxorubicin, several triazole derivatives exhibited IC values that were either comparable or superior to doxorubicin across different cancer types .
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A multi-step protocol involves:
- Step 1 : Preparation of the azide precursor (e.g., 3,4-dimethylphenyl azide) and alkyne (e.g., 3-methoxybenzyl propargyl carboxamide).
- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) at 50–60°C for 12–24 hours .
- Step 3 : Purification via column chromatography (hexane/EtOAC gradients) and recrystallization. Purity validation requires HPLC (>95% purity), ¹H/¹³C-NMR (structural confirmation), and HR-MS (mass accuracy <2 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and confirms regioselectivity of the triazole ring .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π-stacking interactions (e.g., triazole ring planarity) .
- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretches (~1685 cm⁻¹) and triazole ring vibrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in triazole carboxamides?
Structure-activity relationship (SAR) studies reveal:
- 3,4-Dimethylphenyl vs. Chlorophenyl : Methyl groups enhance lipophilicity and membrane permeability, improving anticancer activity (e.g., IC₅₀ reduction from 5.2 μM to 1.1 μM in MCF-7 cells) .
- Methoxybenzyl vs. Fluorophenyl : Methoxy groups increase metabolic stability but reduce solubility, requiring formulation optimization .
- Triazole Substitution : 1,4-disubstitution (vs. 1,5-) improves target binding affinity due to steric alignment with enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 1.1 μM vs. 8.3 μM) may arise from:
- Assay Conditions : Variations in cell culture media (e.g., serum concentration affecting compound solubility) .
- Target Selectivity : Off-target effects in kinase inhibition assays require counter-screening against related enzymes (e.g., EGFR vs. HER2) .
- Statistical Robustness : Use of triplicate technical replicates and ANOVA to identify significant differences (p < 0.05) .
Q. What in vitro and ex vivo models are suitable for elucidating the compound’s mechanism of action?
- Enzyme Inhibition Assays : Direct testing against purified targets (e.g., β-catenin/Wnt pathway proteins) with Michaelis-Menten kinetics to determine inhibition constants (Kᵢ) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ATP competitors) to quantify binding affinity (Kd) .
- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .
Q. How can computational methods predict off-target interactions and optimize lead analogs?
- Molecular Docking : Glide or AutoDock simulations to prioritize analogs with high docking scores (e.g., −9.2 kcal/mol for β-catenin binding) .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) .
- ADMET Prediction : SwissADME or QikProp to optimize logP (2–3), aqueous solubility (>50 μM), and CYP450 inhibition profiles .
Q. What are the stability profiles of this compound under physiological conditions, and how are degradation products characterized?
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days.
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide or demethylated analogs) .
- Kinetic Modeling : Calculate t₁/₂ in plasma (e.g., 6.2 hours in human serum) using first-order decay models .
Q. What formulation challenges arise in pharmacological studies, and how are they addressed?
- Low Solubility : Use of co-solvents (e.g., DMSO/PEG 400) or nanocarriers (liposomes) to achieve >100 μM stock concentrations .
- Bioavailability : Pharmacokinetic studies in rodents (IV vs. oral dosing) to calculate F% and optimize dosing regimens .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., 12% binding to albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
